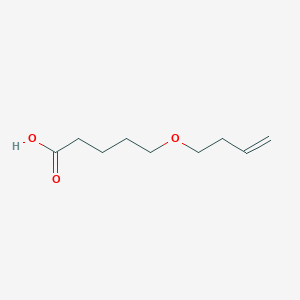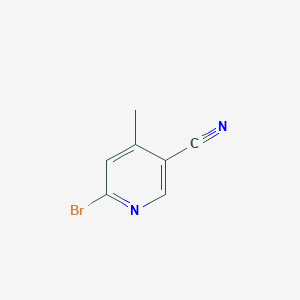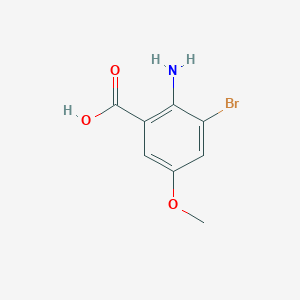
2-tert-butyl-4-Methyl-1H-indole
Descripción general
Descripción
2-tert-butyl-4-methyl-1H-indole is a biochemical used for proteomics research . It has a molecular formula of C13H17N and a molecular weight of 187.28 .
Synthesis Analysis
The synthesis of 2-tert-butyl-1H-indole involves a reaction mixture that is stirred overnight at room temperature . After cooling in an ice bath, a saturated aqueous ammonium chloride solution is added slowly .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-4-methyl-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .Chemical Reactions Analysis
2-tert-butyl-4-methyl-1H-indole can be used to assess the repellent quality of organic materials to repel arthropods . It is also a potential precursor to biologically active natural products like Indiacen A and Indiacen B .Aplicaciones Científicas De Investigación
Comprehensive Analysis of 2-tert-butyl-4-Methyl-1H-indole Applications:
Biomedical Research
Indole derivatives have been recognized for their potential in treating various diseases. They show promise in cancer therapy , as they can target cancer cells . It’s plausible that 2-tert-butyl-4-Methyl-1H-indole could be explored for similar applications.
Neurodegenerative Diseases
Research on indoles has included their use in addressing neurodegenerative conditions like Alzheimer’s and Parkinson’s disease . The compound may also be investigated for such neuroprotective effects.
Antimicrobial Properties
Indoles have been studied for their antibacterial and antifungal properties . As a derivative, 2-tert-butyl-4-Methyl-1H-indole might also contribute to this field by acting against various microbial pathogens.
Chemical Synthesis
Indole compounds are used as intermediates in chemical synthesis. For example, tert-butyl indole derivatives have been synthesized with good yield and selectivity for further chemical applications .
Structural Novelty in Chemistry
The introduction of tert-butyl groups into indole systems leads to structurally novel compounds with potential utility in chemical research .
Biomolecular Labeling
Indoles can be involved in biomolecular labeling through click chemistry, which is a biocompatible method used inside living cells . The subject compound could potentially be used in such labeling techniques.
Mecanismo De Acción
Indoles, including 2-tert-butyl-4-methyl-1H-indole, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Propiedades
IUPAC Name |
2-tert-butyl-4-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-6-5-7-11-10(9)8-12(14-11)13(2,3)4/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMRDGUUBKNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-4-Methyl-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



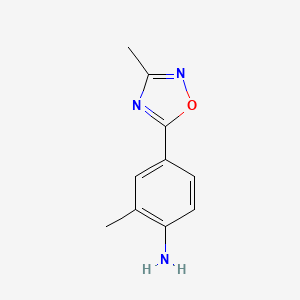
![4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1517254.png)
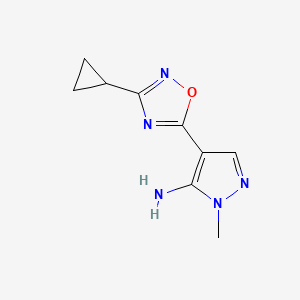
![5-bromo-N-[(1S)-1-phenylethyl]pyridin-2-amine](/img/structure/B1517256.png)

![3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B1517260.png)

![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)

